GABA receptor Antagonist 1
Description
GABA Receptor Antagonist 1, identified as (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA), is a selective and competitive antagonist of GABAC (ρ) receptors . TPMPA was first synthesized in the late 1990s and has since become a cornerstone in studying ρ receptor pharmacology due to its high selectivity over GABAA and GABAB receptors . Its structure features a phosphinic acid group tethered to a tetrahydropyridine ring, enabling precise interactions with the orthosteric binding site of ρ1 receptors . TPMPA exhibits nanomolar potency (IC50 ≈ 1–3 µM at ρ1 receptors) and has been instrumental in elucidating roles of GABAC receptors in retinal signaling, circadian rhythms, and cognitive functions .
Properties
Molecular Formula |
C21H17Cl2F6N3O3S |
|---|---|
Molecular Weight |
576.3 g/mol |
IUPAC Name |
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-(trifluoromethylsulfinylamino)ethyl]benzamide |
InChI |
InChI=1S/C21H17Cl2F6N3O3S/c1-11-6-12(2-3-16(11)18(33)30-4-5-31-36(34)21(27,28)29)17-10-19(35-32-17,20(24,25)26)13-7-14(22)9-15(23)8-13/h2-3,6-9,31H,4-5,10H2,1H3,(H,30,33) |
InChI Key |
SJHSMFDSLDIZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCCNS(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of GABA receptor Antagonist 1 involves several steps, including the preparation of intermediate compounds and the final antagonist. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
2.1. Condensation and Cyclization
A prominent synthetic pathway involves condensation of hydrazinobenzoic acid with propanenitrile , followed by cyclization to form pyrazolo[1,5-a]quinazoline scaffolds. This method was used to synthesize derivatives like 6a and 6b , which show opposing modulatory effects on GABA receptors .
Reaction Steps :
-
Condensation : Hydrazinobenzoic acid reacts with propanenitrile in acidic conditions (e.g., AcOH or DMF/AcONa).
-
Cyclization : The intermediate undergoes cyclization to form the pyrazoloquinazoline core.
-
Functionalization : Introduction of heteroaryl or aroyl groups at position 3 via reactions with 2-(hetero)aryl-3-oxapropanenitrile .
2.2. Reduction Reactions
LiAlH4-mediated reductions are employed to modify ester derivatives into more metabolically stable compounds. For example, 3a–e were reduced to remove esters, yielding compounds like 6g , which antagonizes diazepam-induced potentiation .
Reaction Steps :
-
Ester Reduction : Treatment with LiAlH4 converts ester groups to alcohols.
-
Structural Stabilization : Elimination of ester linkers enhances stability while retaining activity .
2.4. Phosphinic Acid Derivatives
Novel GABAρ1 antagonists, such as 4-amino-cyclopent-1-enyl phosphinic acids , are synthesized via:
-
Phosphinic Acid Formation : Hydrolysis of nitriles or phosphorus-containing precursors.
-
Stereochemical Optimization : Adjusting substituents to improve selectivity (e.g., 36 and 41 ) .
3.2. Potency and Selectivity
| Compound | Target Receptor | IC₅₀/ K_B (μM) | Selectivity | Reference |
|---|---|---|---|---|
| 018 | α3β3γ2 | 0.088 | α3/α1 >10-fold | |
| 36 | GABAρ1 | 0.78 | GABAρ1 vs. GABAA >100x | |
| 6g | α1β2γ2 | 10 μM | Antagonizes diazepam |
Structural Insights and Mechanisms
Cryo-EM and homology modeling reveal allosteric binding sites critical for antagonist activity. For example, zolpidem binds at the α/γ subunit interface, inducing conformational changes that enhance GABA responses . Negative allosteric modulators like DMCM interact with β/α transmembrane interfaces, reducing channel activity .
Pharmacophore Models
Pharmacophore models for GABAρ1 antagonists highlight hydrogen-bonding groups and steric constraints as key determinants of selectivity. For instance, 4-amino-cyclopent-1-enyl phosphinic acids require specific substituent positions to fit binding pockets .
Scientific Research Applications
GABA receptor Antagonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of GABAergic neurotransmission and the effects of GABA inhibition. In biology and medicine, it is used to investigate the role of GABA receptors in neurological and mental health disorders, such as epilepsy, anxiety, and depression .
Mechanism of Action
The mechanism of action of GABA receptor Antagonist 1 involves its binding to GABA receptors, thereby inhibiting the action of GABA. This inhibition prevents the hyperpolarization of the postsynaptic neuron, which would normally occur due to the influx of chloride ions through the GABA receptor channels . By blocking this process, this compound can modulate neuronal activity and influence various physiological processes .
Comparison with Similar Compounds
Comparison with Similar GABA Receptor Antagonists
Structural and Pharmacological Profiles
The table below compares TPMPA with key antagonists targeting GABA receptor subtypes:
Key Differentiators
- Receptor Specificity: TPMPA is uniquely selective for ρ1/ρ2 receptors, distinguishing it from Gabazine (GABAA-specific) and bicuculline (non-ρ GABAA) . Compound 018 targets extrasynaptic δ-containing GABAA receptors, a profile absent in TPMPA .
- Mechanism of Action: TPMPA and Gabazine act competitively at orthosteric sites, while bicycloorthocarboxylates block the chloride ionophore . Compound 018’s non-competitive action suggests binding to allosteric sites .
Potency :
Therapeutic Potential
- TPMPA : Enhances memory in rodent models and inhibits myopia progression by modulating retinal ρ receptors .
- Compound 018 : Shows promise in targeting tonic inhibition in epilepsy but lacks ρ receptor activity .
- Gabazine : Used to study synaptic GABAA roles in anxiety and seizure propagation .
Research Findings and Clinical Relevance
Structural Insights
- TPMPA’s phosphinic acid group forms critical hydrogen bonds with ρ1 receptor residues (T244, Y198), while its tetrahydropyridine ring stabilizes hydrophobic interactions . Mutations at T244 abolish TPMPA binding, confirming its orthosteric site specificity .
- In contrast, Gabazine’s pyridazine ring interacts with GABAA β2/β3 subunits, explaining its inactivity at ρ receptors .
Limitations and Challenges
- TPMPA : Poor blood-brain barrier penetration limits systemic applications .
- Compound 018 : High α4β1δ potency risks off-target effects at synaptic GABAA receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
